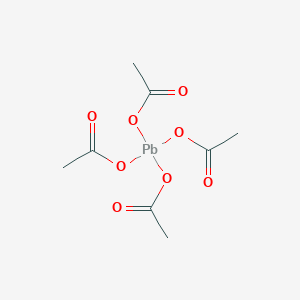
Tetrakis(acetyloxy)plumbane
描述
It is a colorless, monoclinic crystalline solid that is soluble in chloroform and hot acetic acid but decomposes in cold water and ethyl alcohol . This compound is known for its strong oxidizing properties and is widely used in organic synthesis as a reagent for introducing lead into organolead compounds .
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(acetyloxy)plumbane is typically synthesized by reacting lead(II) acetate with acetic anhydride in the presence of a catalytic amount of acetic acid. The reaction is carried out at a controlled temperature to prevent decomposition . The general reaction is as follows: [ \text{Pb(OAc)_2 + 2 Ac_2O} \rightarrow \text{Pb(OAc)_4 + 2 AcOH} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization from hot acetic acid .
化学反应分析
Types of Reactions
Tetrakis(acetyloxy)plumbane undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic substrates.
Substitution: It can participate in substitution reactions where the acetyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include alcohols, alkenes, and aromatic compounds.
Substitution Reactions: These reactions often involve nucleophiles such as halides or amines, and are conducted under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation of alcohols with this compound typically yields aldehydes or ketones .
科学研究应用
Tetrakis(acetyloxy)plumbane has a wide range of applications in scientific research:
作用机制
The mechanism by which tetrakis(acetyloxy)plumbane exerts its effects involves the transfer of acetyloxy groups to the substrate, leading to oxidation or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrate. In oxidation reactions, the compound acts as an electron acceptor, facilitating the removal of hydrogen atoms from the substrate .
相似化合物的比较
Similar Compounds
Lead(II) acetate: Another lead-based compound used in organic synthesis, but with different reactivity and applications.
Lead(IV) oxide: A strong oxidizing agent, but less commonly used in organic synthesis compared to tetrakis(acetyloxy)plumbane.
Uniqueness
This compound is unique in its ability to act as a versatile oxidizing agent and its stability under a variety of reaction conditions. Its ability to introduce lead into organic compounds makes it particularly valuable in synthetic chemistry .
属性
IUPAC Name |
triacetyloxyplumbyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHCHYAKAXDFKV-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb](OC(=O)C)(OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


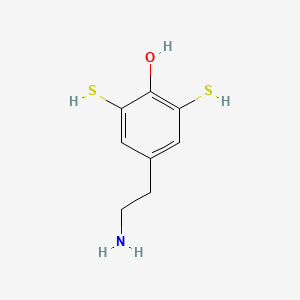
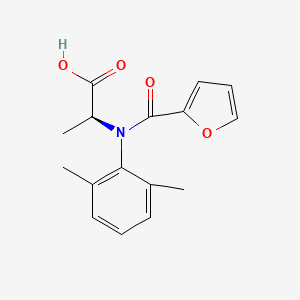
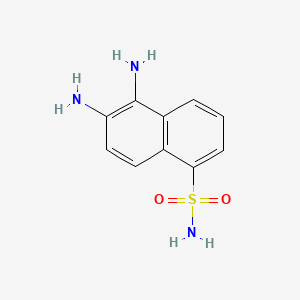
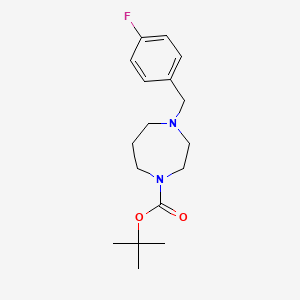
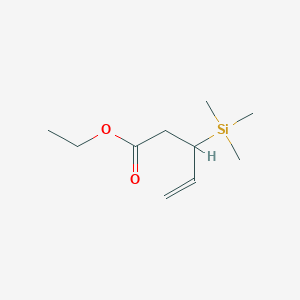
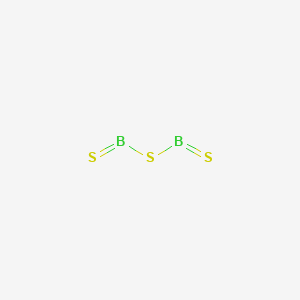
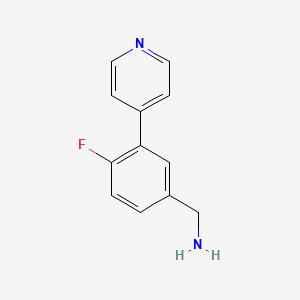
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B3342069.png)
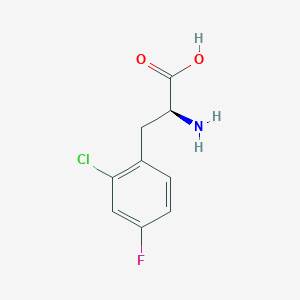
![sulfo 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B3342081.png)
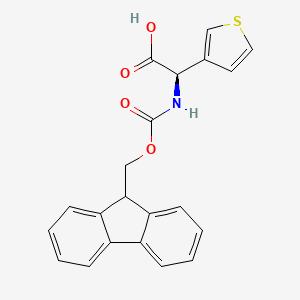
![(R)-RuCl[(benzene)(BINAP)]Cl](/img/structure/B3342108.png)
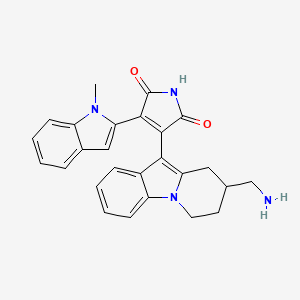
![ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]](/img/structure/B3342120.png)
